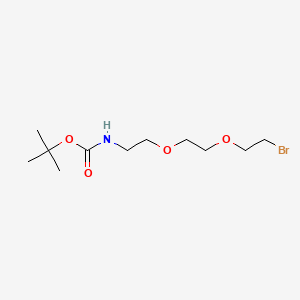
炔雌醇
科学研究应用
炔雌醇环戊醇酯有几个科学研究应用:
化学: 用作模型化合物,用于研究雌激素活性及其与各种受体的相互作用。
生物学: 研究其对绝经后妇女骨矿物质密度和骨质疏松症治疗的影响.
工业: 用于开发长效雌激素制剂,用于治疗用途.
作用机制
炔雌醇环戊醇酯作为炔雌醇的前药,与靶组织中的雌激素受体结合。 这种结合引发了一系列分子事件,导致基因表达的调节以及随后的生理效应 . 主要分子靶标包括生殖道、乳腺、下丘脑和垂体中的雌激素受体 . 所涉及的途径对于调节生殖功能和维持骨密度至关重要 .
生化分析
Biochemical Properties
Nilestriol is a prodrug of ethinylestriol, and is a more potent estrogen in comparison . It is described as a slowly-metabolized, long-acting estrogen and derivative of estriol . Nilestriol is a estriol derivative, which inhibits osteoporosis on ovariectomized rats or postmenopausal women .
Cellular Effects
Nilestriol, as a potent estrogen, has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nilestriol is a prodrug of ethinylestriol, and is a more potent estrogen in comparison . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Nilestriol is described as a slowly-metabolized, long-acting estrogen . This suggests that the effects of Nilestriol may change over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of Nilestriol vary with different dosages. For instance, in a study on osteoporosis in rats, Nilestriol was administered at a dosage of 1 mg/kg once a week for 12 weeks
Metabolic Pathways
Nilestriol is a prodrug of ethinylestriol, suggesting that it may be involved in the metabolic pathways of ethinylestriol
准备方法
炔雌醇环戊醇酯的合成涉及炔雌醇与环戊醇的醚化反应。 该反应通常需要酸催化剂,并在回流条件下进行以确保完全转化 . 工业生产方法侧重于精炼原料和优化反应条件,以实现高纯度和高产率 . 该工艺旨在经济高效,降低生产成本,同时保持高标准的产品质量 .
化学反应分析
炔雌醇环戊醇酯会发生各种化学反应,包括:
氧化: 炔雌醇环戊醇酯可以被氧化形成相应的酮或醛。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 炔雌醇环戊醇酯的还原可以生成醇衍生物。硼氢化钠和氢化铝锂是典型的还原剂。
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化通常会生成酮,而还原会生成醇 .
相似化合物的比较
炔雌醇环戊醇酯以其长效性质和强大的雌激素活性而独树一帜。类似的化合物包括:
炔雌醇: 炔雌醇环戊醇酯的母体化合物,以其雌激素特性而闻名。
雌三醇: 一种天然存在的雌激素,与炔雌醇环戊醇酯相比,作用时间更短。
左炔诺孕酮: 一种合成的孕激素,常与雌激素联合用于避孕.
属性
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O3/c1-3-25(27)23(26)15-22-21-10-8-16-14-18(28-17-6-4-5-7-17)9-11-19(16)20(21)12-13-24(22,25)2/h1,9,11,14,17,20-23,26-27H,4-8,10,12-13,15H2,2H3/t20-,21-,22+,23-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZJRGNDJLJLAW-RIQJQHKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043308 | |
| Record name | Nylestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39791-20-3 | |
| Record name | Nilestriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39791-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nylestriol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039791203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nylestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NYLESTRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JA3B3IALU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nilestriol exert its effects in the body?
A1: Nilestriol primarily acts as an estrogen receptor agonist. [, , ] It binds to estrogen receptors in various tissues, including bone, brain, and endometrium, mimicking the effects of endogenous estrogen. [, ] This binding leads to downstream effects such as modulation of gene expression, influencing processes like bone remodeling, neuroprotection, and endometrial proliferation. [, , ]
Q2: Can you elaborate on the downstream effects of Nilestriol binding to estrogen receptors in bone tissue?
A2: In bone, Nilestriol's binding to estrogen receptors influences bone remodeling by modulating the expression of key factors involved in bone resorption and formation. [, , , ] Studies have shown that Nilestriol can inhibit the expression of interleukin-6 (IL-6) messenger RNA (mRNA) in ovariectomized rat bone, suggesting a reduction in bone resorption. [] Additionally, research indicates that Nilestriol can upregulate osteoprotegrin (OPG) mRNA expression in human osteoblast-like MG63 cells, further supporting its role in inhibiting bone resorption. [] It also influences osteoblast activity, leading to increased bone formation and improved bone mineral density. [, ]
Q3: How does Nilestriol impact the brain, specifically in the context of postmenopausal women?
A3: Research suggests that Nilestriol may offer neuroprotective benefits, particularly in the context of estrogen deficiency following menopause. [, ] Studies have shown that long-term estrogen deficiency can lead to a decrease in the expression of brain-derived neurotrophic factor (BDNF) in the hippocampal formation, a brain region crucial for learning and memory. [] Notably, replacement therapy with Nilestriol has demonstrated the ability to preserve BDNF expression at near-normal levels, suggesting a potential role in mitigating cognitive decline associated with menopause. []
Q4: What is the molecular formula and weight of Nilestriol?
A4: Nilestriol's molecular formula is C20H26O3, and its molecular weight is 314.41 g/mol.
Q5: Is there any spectroscopic data available for Nilestriol?
A5: While the provided research papers do not delve into detailed spectroscopic data, standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed to obtain structural information about Nilestriol. These techniques would provide insights into the compound's functional groups, connectivity, and fragmentation patterns.
Q6: The research focuses on Nilestriol's pharmaceutical applications. Are there any insights into its material compatibility, stability under various conditions, or catalytic properties?
A6: The provided research primarily focuses on the pharmaceutical applications of Nilestriol, particularly its role in managing postmenopausal symptoms and osteoporosis. Therefore, the papers do not offer specific insights into its material compatibility, stability under various conditions, or catalytic properties. These aspects would require separate investigations beyond the scope of the provided research.
Q7: What about the stability and formulation of Nilestriol?
A8: While the research papers mention Nilestriol administration routes (oral and implants), they do not delve into specific formulation strategies or the compound's stability under various conditions. [, ] Further research focusing on Nilestriol's formulation and stability would be beneficial to optimize its delivery and shelf-life.
Q8: What is known about the safety profile of Nilestriol?
A9: The provided research, while highlighting the therapeutic benefits of Nilestriol, acknowledges the importance of monitoring for potential side effects. [, ] Estrogen therapy, in general, carries certain risks, including endometrial hyperplasia and an increased risk of certain cancers. [, ] While some studies suggest Nilestriol may have a lower risk profile compared to other estrogens, careful patient selection and monitoring are crucial. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






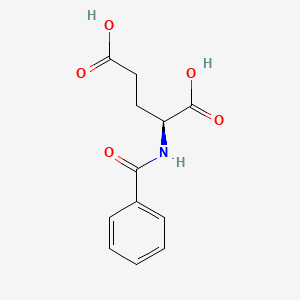
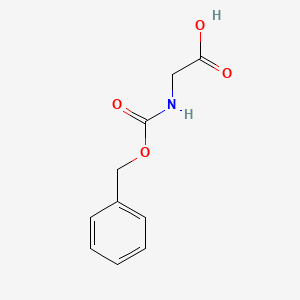
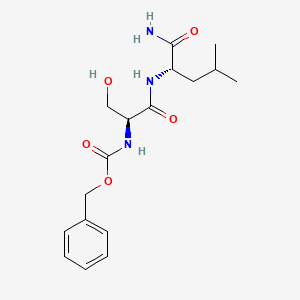
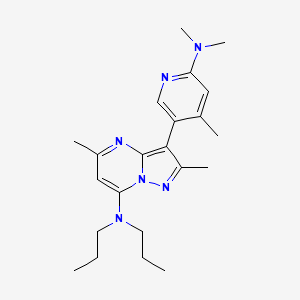

![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid](/img/structure/B1676989.png)
![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)
